molecular formula C14H27O7P B042167 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate CAS No. 77924-28-8

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Cat. No. B042167
CAS RN: 77924-28-8
M. Wt: 338.33 g/mol
InChI Key: KDVUGKRGJXYCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a chemical compound with the formula C14H27O7P . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate contains a total of 48 bonds. These include 21 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 thio-phosphonate .

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H312, H315, H319, H332, and H335 . Please refer to the appropriate safety data sheets (SDS) for full safety and handling instructions.

properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVUGKRGJXYCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.